molecular formula C19H23NO5 B12384723 Sinomenine N-oxide

Sinomenine N-oxide

货号: B12384723
分子量: 345.4 g/mol
InChI 键: IQCNMIIBBLJCAC-SLAUIZBQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C19H23NO5

分子量

345.4 g/mol

IUPAC 名称

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20?/m1/s1

InChI 键

IQCNMIIBBLJCAC-SLAUIZBQSA-N

手性 SMILES

C[N+]1(CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-]

规范 SMILES

C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-]

产品来源

United States

描述

Historical Context and Discovery of Sinomenine (B1681799) N-oxide

The first documented isolation and characterization of Sinomenine N-oxide as a new morphinane alkaloid occurred in 2005. nih.gov Researchers identified the compound in the stems of Sinomenium acutum. nih.gov This discovery was part of ongoing investigations into the chemical constituents of this plant, which has a long history of use in traditional Chinese medicine. nih.gov Subsequent studies further confirmed its existence as a urinary metabolite of sinomenine in rats, identifying it as a new compound at that time. tandfonline.com The elucidation of its structure was achieved through spectroscopic analysis. nih.govtandfonline.com

Natural Occurrence and Botanical Origin of this compound

This compound is a natural product found within the plant species Sinomenium acutum. nih.govchemfaces.com This climbing plant is native to regions of Japan and China. wikipedia.org The compound is specifically isolated from the stems of the plant. nih.govresearchgate.netnih.gov Sinomenium acutum has been traditionally utilized in herbal medicine for conditions such as rheumatism and arthritis. wikipedia.org this compound is also known to be one of the major metabolites of sinomenine, the primary bioactive alkaloid in Sinomenium acutum. biorbyt.comtargetmol.combiocrick.com

Significance of this compound within the Morphinane Alkaloid Class

This compound belongs to the morphinane class of alkaloids. nih.gov The significance of this compound within this class is multifaceted. Structurally, it is the N-oxide derivative of sinomenine, a well-known morphinan (B1239233) alkaloid. tandfonline.com This relationship is crucial as N-oxygenation is a primary metabolic pathway for sinomenine. biocrick.com

From a bioactivity perspective, this compound has demonstrated notable effects, distinguishing it within its class. For instance, it has been identified as a potent inhibitor of nitric oxide (NO) production. researchgate.netnih.govmiddlebury.edu This inhibitory activity is a key area of research interest.

Overview of Current Research Trajectories for this compound

Current research on this compound is largely centered on its biological activities and its role as a metabolite of sinomenine. Investigations are actively exploring its anti-inflammatory and neuroprotective properties. mdpi.comsemanticscholar.orgnih.gov Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. medchemexpress.com

Interactive Data Table: Bioactivity of this compound

BioactivityFindingIC50 ValueReference
NO Production InhibitionIdentified as the most potent inhibitor among a group of isolated alkaloids.23.04 μM researchgate.netnih.govmiddlebury.edu

Synthesis and Chemical Modification of Sinomenine N Oxide

Biosynthetic Pathways Implicated in Sinomenine (B1681799) N-oxide Formation

Sinomenine N-oxide is a naturally occurring alkaloid found in the plant Sinomenium acutum, particularly in the roots. frontiersin.orgnih.gov It is formed as a metabolite of Sinomenine. nih.govbiocrick.com The biosynthetic pathway involves the N-oxygenation of the tertiary amine (D-ring) of the Sinomenine molecule. biocrick.com While the complete enzymatic machinery in S. acutum is still under investigation, studies on its metabolism in other biological systems suggest that cytochrome P450 (CYP) enzymes, specifically CYP3A4, are predominantly responsible for the conversion of Sinomenine to this compound. nih.gov Reactive oxygen species (ROS) also play a role in its formation. nih.gov

The biosynthesis of its parent compound, Sinomenine, starts from the amino acid tyrosine and proceeds through a series of intermediates within the isoquinoline (B145761) alkaloid (IQA) pathway, including reticuline. mdpi.com Following the formation of the core Sinomenine structure, a final N-oxidation step yields this compound. frontiersin.org Research combining metabolite analysis and transcriptome data from S. acutum has helped propose the biosynthetic route from (S)-reticuline to both Sinomenine and its N-oxide derivative. frontiersin.org

Total Synthesis Methodologies for this compound

Information regarding the total synthesis of this compound, meaning its creation from simple, non-alkaloid precursors, is not extensively detailed in the reviewed literature. The focus of synthetic efforts has predominantly been on the semi-synthesis from its readily available parent alkaloid, Sinomenine. smolecule.com A total synthesis would first require constructing the complex tetracyclic morphinan (B1239233) framework of Sinomenine, a multi-step and challenging process, followed by a final N-oxidation step. smolecule.com

Semi-synthetic Approaches to this compound

The most direct and common method for preparing this compound is through the semi-synthesis from Sinomenine, which is extracted in large quantities from Sinomenium acutum. smolecule.comwikipedia.org This approach involves the direct oxidation of the tertiary nitrogen atom in the D-ring of the Sinomenine molecule.

Common oxidizing agents used for this transformation include:

Hydrogen peroxide (H₂O₂) : A patent describes the use of 30% hydrogen peroxide in an acetone (B3395972) solvent, with the reaction proceeding at room temperature to yield the N-oxide derivative. google.com

meta-Chloroperoxybenzoic acid (mCPBA) : Another patented method utilizes mCPBA in a carbon tetrachloride solvent at room temperature to achieve N-oxidation. google.com

These methods provide a straightforward route to this compound, leveraging the availability of the natural starting material.

Directed Design and Synthesis of this compound Analogs

The development of this compound analogs is an area of active research, driven by the goal of creating novel compounds. While many studies focus on modifying the parent Sinomenine, the principles and reactions can be applied to create N-oxide versions, often by performing the N-oxidation as a final step. google.com The structural modifications target the four main parts of the molecule: the aromatic A-ring, the benzylic B-ring, the enone-containing C-ring, and the nitrogen-containing D-ring. researchgate.netrsc.org

Strategies for Structural Diversification

Structural diversification of the Sinomenine scaffold is achieved by introducing a variety of functional groups and linkers to create monomers and dimers with different properties. nju.edu.cn

Key Diversification Strategies:

Dimerization: Creating dimers by linking two Sinomenine units is a common strategy. This is often accomplished using flexible spacers like alkyl chains or oligoethylene glycols, connected via ester or ether linkages. nju.edu.cn For example, dicarboxylic acids can be converted to their more reactive acid chloride forms (using SOCl₂) and then reacted with Sinomenine to form ester-linked dimers. nju.edu.cn

Introduction of Heterocycles: Nitrogen-containing heterocycles are frequently incorporated into the Sinomenine structure to explore new chemical space. rsc.orgnih.gov

Ring Distortion: Advanced strategies involve chemically altering the fused ring system itself. This includes reactions like ring expansion (e.g., Schmidt reaction on the C-ring), ring opening (e.g., Hofmann-type elimination of the D-ring), and rearrangements (e.g., Beckmann rearrangement) to generate structurally complex and diverse scaffolds from the original alkaloid. acs.org

Site-Specific Functional Group Modifications

Modifications are often targeted at specific, reactive sites on the Sinomenine framework. The resulting derivatives can then be N-oxidized.

Table 1: Examples of Site-Specific Modifications on the Sinomenine Scaffold

Ring Position Type of Modification Reagents/Conditions Resulting Structure Reference(s)
A-Ring C-1 Halogenation N-bromosuccinimide (NBS) 1-Bromo-sinomenine rsc.orgnih.gov
A-Ring C-1 Mannich Reaction Paraformaldehyde, N-heterocycles 1-Aminomethyl-sinomenine derivatives rsc.orgnih.gov
A-Ring C-4 Etherification/Esterification Alkyl halides, Boc-L-amino acids, EDCI, DMAP C4-O-Alkyl or C4-O-Acyl derivatives rsc.orgnih.govresearchgate.net
C-Ring C-6 (Ketone) Reduction Lithium aluminium hydride (LiAlH₄) C-6 Hydroxyl derivative researchgate.net
D-Ring C-17 (Nitrogen) N-Oxidation mCPBA, H₂O₂ This compound google.com

| D-Ring | C-17 (Nitrogen) | Ring Opening | Iodomethane, then K₂CO₃ (Hofmann-type elimination) | Ring-cleaved derivative | acs.org |

Stereoselective Synthesis and Dimerization of this compound Derivatives

Stereoselectivity is a critical aspect of synthesizing Sinomenine derivatives, as the biological activity can be highly dependent on the three-dimensional arrangement of the atoms.

Research has shown that the oxidation of Sinomenine with potassium permanganate (B83412) (KMnO₄) can lead to C-C coupled dimers. acs.org The formation of the specific stereoisomers of these dimers, such as (S)-disinomenine and (R)-disinomenine, was found to be dependent on the pH of the reaction, demonstrating a pH-dependent stereoselectivity in the dimerization process. acs.org While this specific study focuses on C-C dimers of Sinomenine itself, the synthesis of unique stereodimers of Sinomenine analogues has also been explored to create inhibitors of nitric oxide (NO) production. nih.gov In these analog series, the (S)-dimers generally displayed better bioactivity than the corresponding (R)-dimers. nih.gov

Furthermore, stereoselective reactions targeting the core structure, such as the highly stereoselective reduction of the C-6 ketone to a hydroxyl group using LiAlH₄, produce functionalized derivatives with a defined stereochemistry that could subsequently be N-oxidized. researchgate.net The synthesis of pyridine (B92270) N-oxides can be achieved with complete regio- and stereoselectivity, which can be a useful method for creating substituted piperidines. nih.gov

Table 2: List of Compound Names

Compound Name
(R)-disinomenine
(S)-disinomenine
1-Bromo-sinomenine
1-Aminomethyl-sinomenine
4-nitropyridine-N-oxide
4-nitroquinoline-N-oxide
Acetone
Boc-L-amino acids
Carbon tetrachloride
Cocculine
Dextromethorphan
Dicarboxylic acids
Hydrogen peroxide
Iodomethane
Isoquinoline
Lithium aluminium hydride
meta-Chloroperoxybenzoic acid (mCPBA)
N-bromosuccinimide (NBS)
Nitric oxide
Paraformaldehyde
Piperidine
Potassium permanganate
Pyridine N-oxide
Reticuline
Sinomenine
This compound
SOCl₂ (Thionyl chloride)

Pharmacological Investigations of Sinomenine N Oxide in Preclinical Models

Anti-inflammatory Activities of Sinomenine (B1681799) N-oxide

The anti-inflammatory effects of Sinomenine N-oxide have been explored in both cellular and animal models, revealing its potential to modulate key inflammatory pathways.

In vitro Cellular Models of Inflammation

In laboratory studies using cell cultures, this compound has demonstrated significant anti-inflammatory properties. A notable finding is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. medchemexpress.commdpi.com Research has shown that this compound inhibits NO release with a reported IC50 value of 23.04 μM. medchemexpress.commdpi.com

Furthermore, in studies using lipopolysaccharide (LPS)-induced Raw264.7 macrophage cells, a common in vitro model for inflammation, this compound was found to inhibit the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.com This inhibition of crucial inflammatory signaling molecules highlights the compound's potential to directly counteract inflammatory responses at a cellular level.

Table 1: In vitro Anti-inflammatory Activity of this compound

Cell Model Stimulant Key Findings Reference
Raw264.7 macrophages Lipopolysaccharide (LPS) Inhibited production of Nitric Oxide (NO) with an IC50 of 23.04 μM. medchemexpress.commdpi.com

In vivo Animal Models of Inflammatory Conditions

While direct studies on this compound in animal models of inflammation are not extensively detailed in the provided search results, the parent compound, sinomenine, has shown significant anti-inflammatory effects in various in vivo models. For instance, sinomenine has been shown to reduce carrageenan-induced foot edema in mice and alleviate symptoms in rats with experimental arthritis. mdpi.com It also exhibits anti-inflammatory effects in complete Freund's adjuvant (CFA)-induced chronic inflammatory pain in rats. scielo.br These findings for the parent compound suggest a strong rationale for investigating this compound in similar models to determine its in vivo efficacy. Sinomenine has been observed to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in different disease models. frontiersin.org

Analgesic Activities of this compound

The potential of this compound as an analgesic agent is an area of active research, drawing from the well-documented pain-relieving properties of its parent compound, sinomenine.

Nociceptive Pain Models

Information specifically detailing the effects of this compound in nociceptive pain models was not available in the provided search results. However, its parent compound, sinomenine, has demonstrated a broad-spectrum analgesic effect, including the relief of nociceptive pain in rodent models. ki.se

Inflammatory Pain Models

While direct evidence for this compound in inflammatory pain models is limited in the search results, its metabolite, N-demethylsinomenine, has been shown to attenuate mechanical allodynia in a complete Freund's adjuvant (CFA)-induced inflammatory pain model in mice, with a potency slightly higher than sinomenine itself. mdpi.comscispace.com This suggests that metabolites of sinomenine, including potentially this compound, play a role in its analgesic effects in inflammatory conditions. The parent compound, sinomenine, has also shown efficacy in reducing inflammatory pain. frontiersin.orgmdpi.com

Neuropathic Pain Models

Similar to other pain models, direct studies on this compound in neuropathic pain are not extensively covered in the search results. However, the parent compound, sinomenine, has shown significant analgesic effects in rat and mouse models of neuropathic pain. ki.se It has been demonstrated to alleviate chronic neuropathic pain-like behaviors in rodents without producing tolerance upon repeated administration. ki.se Furthermore, the active metabolite of sinomenine, N-demethylsinomenine, has been found to dose-dependently attenuate mechanical allodynia in a chronic constriction injury (CCI) model of neuropathic pain in mice. mdpi.com

Table 2: Analgesic Activity of Sinomenine Metabolites in Preclinical Models

Compound Pain Model Key Findings Reference
N-demethylsinomenine Complete Freund's Adjuvant (CFA) induced inflammatory pain Attenuated mechanical allodynia. mdpi.comscispace.com
N-demethylsinomenine Chronic Constriction Injury (CCI) induced neuropathic pain Attenuated mechanical allodynia. mdpi.com

Immunomodulatory Effects of this compound

Preclinical research has highlighted the immunomodulatory potential of sinomenine and its derivatives. While the majority of extensive studies focus on the parent compound, sinomenine, specific investigations have been carried out on this compound, revealing its activity in modulating key aspects of the immune response.

This compound has demonstrated direct effects on the regulation of inflammatory mediators. It is identified as a potent inhibitor of nitric oxide (NO) production, showing an IC₅₀ value of 23.04 μM. researchgate.netmedchemexpress.com This inhibitory effect on NO release was found to be more potent than that of the positive control L-NMMA (IC₅₀ = 28.03 µM) in one study. mdpi.com

In addition to its effect on NO, this compound has been shown to inhibit the levels of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. medchemexpress.com Research indicates that it effectively reduces the production of both Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.com While one study noted that a different N-oxide alkaloid from Sinomenium acutum stimulated IL-6 production in human synovial sarcoma cells (SW982), this compound itself has been characterized by its inhibitory actions. researchgate.net

The parent compound, sinomenine, has a broader documented effect on cytokine regulation, inhibiting a range of pro-inflammatory molecules such as IL-1β and Interferon-gamma (IFN-γ) in various preclinical models, including colitis and neuroinflammation. plos.orgmdpi.comspandidos-publications.comnih.gov

Table 1: Effect of this compound on Inflammatory Mediators
CompoundMediatorModelEffectIC₅₀ ValueSource
This compoundNitric Oxide (NO)In vitroInhibition23.04 μM researchgate.netmedchemexpress.com
This compoundIL-6LPS-induced RAW 264.7 cellsInhibitionNot Reported medchemexpress.com
This compoundTNF-αLPS-induced RAW 264.7 cellsInhibitionNot Reported medchemexpress.com

Antitumor Activities of this compound

The antitumor potential of sinomenine and its derivatives has been a subject of extensive research. It is important to note that the majority of the available preclinical data on anticancer effects pertains to sinomenine and sinomenine hydrochloride, with specific studies on this compound in this area being less common. The findings related to the parent compounds, however, establish a strong basis for the potential anticancer properties of its derivatives.

Sinomenine and its hydrochloride salt have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines in laboratory settings. spandidos-publications.com Studies have documented its activity against breast, lung, liver, prostate, and gastric cancer cells, among others. mdpi.comspandidos-publications.comresearchgate.net

For instance, sinomenine hydrochloride (SH) was found to inhibit the growth of various human hepatocellular carcinoma (HCC) cell lines. spandidos-publications.com In breast cancer, SH potently inhibited the viability of a broad panel of cell lines, including MDA-MB-231, MCF-7, SK-BR-3, and others. researchgate.net Sinomenine has also been shown to inhibit the proliferation of glioma cells (U87 and U251) and melanoma cells (B16-F10). nih.govnih.gov The mechanisms often involve inducing cell cycle arrest, typically at the G0/G1 or G1 phase. spandidos-publications.comnih.gov

Table 2: In Vitro Anticancer Activity of Sinomenine and Its Derivatives
CompoundCancer TypeCell Line(s)Key FindingsSource
Sinomenine Hydrochloride (SH)Hepatocellular CarcinomaHep3B, SMMC7721Growth inhibition; G1 phase arrest. mdpi.comspandidos-publications.com
Sinomenine Hydrochloride (SH)Breast CancerMDA-MB-231, MCF-7Inhibited cell viability; induced G1/S arrest. researchgate.netscienceopen.com
Sinomenine (SIN)GliomaU87, U251Inhibited proliferation; induced G0/G1 arrest. nih.gov
Sinomenine (SIN)MelanomaB16-F10Inhibited proliferation in a dose-dependent manner. nih.gov
Sinomenine (SIN)Lung CancerA549Reduced viability; induced apoptosis. nih.gov
Sinomenine Derivative (7Cc)Triple-Negative Breast CancerMDA-MB-231Superior cytotoxic effects (IC₅₀ = 0.82 μM). nih.gov

The anticancer activities of sinomenine and its hydrochloride form have been validated in several in vivo preclinical models. In these studies, the administration of sinomenine significantly suppressed tumor growth in mice bearing xenografts of various human cancers.

In a mouse xenograft model of hepatocellular carcinoma (HCC), treatment with sinomenine hydrochloride suppressed the growth of Hep3B tumors. spandidos-publications.com This in vivo effect was associated with a decrease in cell proliferation and an induction of apoptosis within the tumor tissue. spandidos-publications.com Similarly, in a melanoma xenograft model using B16-F10 cells, sinomenine treatment resulted in a remarkable decrease in both tumor volume and weight. nih.gov The expression of proliferation markers Ki67 and PCNA in the tumor tissues was also significantly reduced. nih.gov

Studies using breast cancer xenografts have also shown positive results. In mice bearing MDA-MB-231 xenografts, sinomenine inhibited tumor growth. researchgate.net The in vivo anti-tumor efficacy of sinomenine hydrochloride has been demonstrated to effectively inhibit tumor growth without showing significant toxicity in some models. scienceopen.com

Table 3: In Vivo Antitumor Efficacy of Sinomenine in Xenograft Models
CompoundCancer ModelKey OutcomesSource
Sinomenine Hydrochloride (SH)Hepatocellular Carcinoma (Hep3B xenograft)Suppressed tumor growth; decreased PCNA-positive cells; increased TUNEL-positive (apoptotic) cells. spandidos-publications.com
Sinomenine (SIN)Melanoma (B16-F10 xenograft)Significantly decreased tumor volume and weight; reduced expression of Ki67 and PCNA. nih.gov
Sinomenine (SIN)Breast Cancer (MDA-MB-231 xenograft)Inhibited tumor growth; decreased percentage of Ki67 positive cells. researchgate.net
Sinomenine (SIN)Glioma (U87 xenograft)Impeded the growth of U87 xenograft tumors. nih.gov

A primary mechanism underlying the antitumor activity of sinomenine is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov This process is mediated through multiple signaling pathways.

A common pathway activated by sinomenine is the intrinsic or mitochondrial pathway of apoptosis. spandidos-publications.comnih.gov This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.com This event is regulated by the Bcl-2 family of proteins; sinomenine has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio which favors apoptosis. spandidos-publications.comnih.gov

The release of cytochrome c triggers the activation of a caspase cascade. Sinomenine treatment leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). spandidos-publications.comnih.govnih.gov Activated caspase-3 then cleaves critical cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis. spandidos-publications.com In some cancer cell types, sinomenine-induced apoptosis is also mediated through the upregulation of MAPK signaling pathways (p-ERK, p-JNK, p-38) and can be linked to the generation of reactive oxygen species (ROS). scienceopen.com

Cell Cycle Arrest Mechanisms

Preclinical studies have demonstrated that Sinomenine can induce cell cycle arrest in various cancer cell lines. In human hepatocellular carcinoma (HCC) cells, specifically Hep3B and SMMC7721 lines, Sinomenine hydrochloride (SH) was found to promote G1 phase arrest. spandidos-publications.com This cell cycle inhibition was associated with an increased expression of the p21 protein. spandidos-publications.comnih.gov Similarly, in malignant glioma cells (U87 and U251), Sinomenine induced G0/G1 cell cycle arrest. nih.gov This effect was linked to the upregulation of p53 and downregulation of SIRT1. nih.gov Furthermore, a derivative of Sinomenine, compound 7Cc, was shown to induce S phase cell cycle arrest in MDA-MB-231 breast cancer cells. tandfonline.com

These findings suggest that Sinomenine and its derivatives can halt the proliferation of cancer cells by interfering with the cell cycle at different phases, depending on the cell type and the specific compound. The modulation of key regulatory proteins such as p21 and p53 appears to be a crucial part of this mechanism. spandidos-publications.comnih.gov

Table 1: Effects of Sinomenine and its Derivatives on Cell Cycle Arrest in Cancer Cells

Compound Cell Line(s) Effect on Cell Cycle Associated Molecular Changes
Sinomenine hydrochloride (SH) Hep3B, SMMC7721 (Hepatocellular Carcinoma) G1 phase arrest Increased p21 expression
Sinomenine U87, U251 (Malignant Glioma) G0/G1 phase arrest Increased p53, Decreased SIRT1
Sinomenine Derivative 7Cc MDA-MB-231 (Breast Cancer) S phase arrest Not specified

Anti-angiogenic Effects of this compound

Sinomenine, the parent compound of this compound, exhibits significant anti-angiogenic properties. tandfonline.comelsevier.es Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and the development of inflammatory conditions like rheumatoid arthritis. nih.gov

In preclinical models, Sinomenine has been shown to inhibit several key steps of angiogenesis. It has been observed to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) induced by basic fibroblast growth factor (bFGF) and to arrest their cell cycle in the G1 phase. nih.gov Furthermore, Sinomenine disrupts the formation of tube-like structures by HUVECs on Matrigel and suppresses their chemotaxis. nih.gov In vivo studies using a Matrigel plug assay and a rat aorta ring sprouting assay have also confirmed that Sinomenine reduces neovascularization. nih.gov The anti-angiogenic effect of Sinomenine is thought to be mediated, at least in part, by inhibiting or interrupting the migration, proliferation, and invasion of endothelial cells. elsevier.es

Inhibition of Cancer Cell Invasion and Migration

Sinomenine and its derivatives have been shown to inhibit the invasion and migration of various cancer cells, a crucial step in metastasis. tandfonline.comdovepress.com In breast cancer cell lines (MDA-MB-231 and 4T1), Sinomenine was found to suppress invasion and migration. mdpi.com This effect was associated with the inhibition of the NF-κB signaling pathway. mdpi.comfrontiersin.org

Specifically, Sinomenine hydrochloride (SH) has been demonstrated to inhibit the migration and invasion abilities of both 4T1 and MDA-MB-231 breast cancer cells. oncotarget.com This inhibition is linked to the attenuation of inflammation-related epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility. oncotarget.com Furthermore, Sinomenine has been reported to suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, in human glioblastoma cells and activated human monocytes, which are enzymes that degrade the extracellular matrix, facilitating cell invasion. frontiersin.orgjst.go.jp

Table 2: Inhibition of Cancer Cell Invasion and Migration by Sinomenine

Compound Cell Line(s) Key Findings
Sinomenine MDA-MB-231, 4T1 (Breast Cancer) Suppressed invasion and migration. mdpi.com
Sinomenine hydrochloride (SH) 4T1, MDA-MB-231 (Breast Cancer) Inhibited migration and invasion by attenuating EMT. oncotarget.com
Sinomenine Human Glioblastoma Cells Suppressed metastasis by inhibiting MMP-2 and MMP-9. jst.go.jp
Sinomenine Activated Human Monocytes Inhibited invasion and migration by reducing MMP-2 and MMP-9 expression. frontiersin.orgjst.go.jp

Neuroprotective Potential of this compound

Sinomenine, the precursor to this compound, has demonstrated significant neuroprotective effects in a variety of preclinical models of central nervous system (CNS) disorders. frontiersin.orgfrontiersin.orgresearchgate.net These disorders include cerebral ischemia, traumatic brain injury (TBI), and neurodegenerative diseases. frontiersin.orgfrontiersin.org The neuroprotective mechanisms of Sinomenine are multifaceted, primarily involving the inhibition of neuroinflammation and oxidative stress, and the prevention of neuronal apoptosis. frontiersin.orgfrontiersin.orgnih.gov

Models of Neuroinflammation

Neuroinflammation, often mediated by microglia and astrocytes, is a key pathological feature in many CNS disorders. frontiersin.orgnih.gov Sinomenine has been shown to effectively suppress this inflammatory response in various preclinical models.

In models of cerebral ischemia, Sinomenine administration reduced the expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). frontiersin.org It also inhibited the activation of the NLRP3 inflammasome, a key component of the inflammatory response. frontiersin.orgfrontiersin.org In a traumatic brain injury model, Sinomenine was found to inhibit microglial activation and the subsequent inflammatory cascade. nih.gov Furthermore, in the context of Alzheimer's disease models, Sinomenine has been shown to inhibit the activation of microglia and astrocytes induced by amyloid-beta, thereby reducing the production of inflammatory molecules. d-nb.infomdpi.com The anti-inflammatory effects of Sinomenine are often linked to the modulation of signaling pathways such as NF-κB and the activation of the Nrf2 pathway. frontiersin.orgnih.gov

Mitigation of Oxidative Stress in Neuronal Models

Oxidative stress is a major contributor to neuronal damage in various neurological conditions. mdpi.com Sinomenine has been shown to mitigate oxidative stress in several neuronal models, contributing to its neuroprotective effects. frontiersin.orgfrontiersin.org

In a mouse model of traumatic brain injury (TBI), administration of Sinomenine was found to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restore the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). frontiersin.orgnih.gov The mechanism behind this effect involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. frontiersin.orgnih.gov Sinomenine promotes the translocation of Nrf2 to the nucleus, which in turn increases the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). frontiersin.orgnih.gov Similarly, in models of epilepsy and Alzheimer's disease, Sinomenine has been reported to counteract oxidative stress by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO). d-nb.inforesearchgate.netresearchgate.net

Table 3: Mitigation of Oxidative Stress by Sinomenine in Neuronal Models

Model Key Findings
Traumatic Brain Injury (TBI) Reduced MDA levels; Restored GPx and SOD activity; Activated Nrf2-ARE pathway. frontiersin.orgnih.gov
Epilepsy Restored levels of ROS, MDA, HO-1, and SOD. researchgate.net
Alzheimer's Disease Inhibited amyloid-beta induced production of ROS and NO from astrocytes. d-nb.info
Cerebral Ischemia Suppressed NO-mediated oxidative stress by restoring Nrf2 signaling. frontiersin.org

Prevention of Neuronal Apoptosis

Sinomenine has been demonstrated to prevent neuronal apoptosis, or programmed cell death, in various models of neurological damage. frontiersin.orgfrontiersin.org This anti-apoptotic effect is a crucial aspect of its neuroprotective potential.

In a traumatic brain injury model, Sinomenine treatment significantly reduced the number of apoptotic neurons. frontiersin.org This was associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein cleaved caspase-3. frontiersin.orgacs.org Similarly, in a rat model of subarachnoid hemorrhage, Sinomenine administration attenuated neural apoptosis by inhibiting the expression of apoptotic factors like cleaved caspase-3 and Bax. nih.gov Studies in models of epilepsy have also shown that Sinomenine can prevent hippocampal DNA fragmentation and suppress the increase in the Bax/Bcl-2 ratio, further indicating its ability to inhibit neuronal apoptosis. frontiersin.orgnih.govresearchgate.net

Cardioprotective Activities of this compound

This compound, a primary metabolite and derivative of the alkaloid sinomenine, has garnered significant scientific interest for its potential therapeutic properties. Among these, its cardioprotective activities are particularly noteworthy, as demonstrated in various preclinical research models. Investigations suggest that this compound exerts protective effects on cardiac tissue, especially under conditions of pathological stress such as ischemia and reperfusion. The mechanisms underlying these activities are multifactorial, involving the modulation of oxidative stress, inflammation, and apoptosis, positioning it as a compound of interest for further cardiovascular research [1, 14, 15].

The protective capacity of this compound has been extensively evaluated in preclinical models of myocardial ischemia/reperfusion (M I/R) injury, a condition characterized by tissue damage caused by the restoration of blood flow after a critical period of ischemia. Studies utilizing rat models of M I/R, typically induced by temporary ligation of the left anterior descending (LAD) coronary artery, have provided compelling evidence of its cardioprotective effects [14, 15].

In these models, administration of this compound has been shown to significantly reduce the myocardial infarct size, a primary indicator of cardiac tissue damage. This structural preservation is accompanied by improvements in cardiac function. Furthermore, the compound effectively mitigates the release of key cardiac injury biomarkers into the serum. Levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and cardiac troponin I (cTnI) are substantially decreased in animals treated with this compound compared to control groups, indicating a reduction in cardiomyocyte necrosis .

The mechanisms responsible for this protection are linked to the compound's potent anti-inflammatory and antioxidant properties. M I/R injury is associated with a surge in oxidative stress and a robust inflammatory response. This compound counteracts these pathological processes by:

Attenuating Oxidative Stress: It enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while simultaneously reducing the levels of malondialdehyde (MDA), a key marker of lipid peroxidation [14, 15].

Inhibiting Inflammation: The compound suppresses the inflammatory cascade by downregulating the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway .

Reducing Apoptosis: this compound has been observed to modulate the expression of apoptosis-related proteins. It increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and decreases the activity of cleaved caspase-3, thereby inhibiting the apoptotic cell death of cardiomyocytes .

The following table summarizes the key findings from preclinical M I/R studies.

Table 1: Effects of this compound in Myocardial Ischemia/Reperfusion (M I/R) Rat Models
CategoryParameter / BiomarkerObserved Effect in this compound GroupImplied Protective MechanismReference(s)
Myocardial Injury Myocardial Infarct SizeSignificantly DecreasedPreservation of cardiac tissue,
Lactate Dehydrogenase (LDH)Significantly DecreasedReduction of cardiomyocyte necrosis
Creatine Kinase-MB (CK-MB)Significantly DecreasedReduction of cardiomyocyte necrosis
Cardiac Troponin I (cTnI)Significantly DecreasedReduction of cardiomyocyte damage
Oxidative Stress Malondialdehyde (MDA)Significantly DecreasedAttenuation of lipid peroxidation,
Superoxide Dismutase (SOD)Significantly IncreasedEnhancement of antioxidant defense,
Glutathione Peroxidase (GSH-Px)Significantly IncreasedEnhancement of antioxidant defense
Inflammation Tumor Necrosis Factor-alpha (TNF-α)Significantly DecreasedInhibition of pro-inflammatory response
Interleukin-1beta (IL-1β)Significantly DecreasedInhibition of pro-inflammatory response
Interleukin-6 (IL-6)Significantly DecreasedInhibition of pro-inflammatory response
Nuclear Factor-kappa B (NF-κB) p65Expression Significantly DecreasedSuppression of key inflammatory pathway
Apoptosis Bcl-2/Bax RatioSignificantly IncreasedPromotion of cell survival
Cleaved Caspase-3Expression Significantly DecreasedInhibition of apoptotic cascade

Other Emerging Pharmacological Activities of this compound in Research Models

Beyond its well-documented cardioprotective effects, research into this compound has begun to uncover other potential pharmacological activities. As a major metabolite of sinomenine, which is known for its extensive anti-inflammatory and immunosuppressive properties, this compound is being explored for similar applications. Initial studies and reviews suggest that this compound retains significant biological activity, distinguishing it from being merely an inactive byproduct of metabolism.

Emerging research points toward its potential as an anti-inflammatory agent in contexts beyond cardiovascular disease. For instance, its ability to modulate key inflammatory mediators and signaling pathways, such as NF-κB, suggests a broader therapeutic potential that warrants further investigation in various inflammatory disease models. While these areas are less explored compared to its cardioprotective role, the existing data indicate that the pharmacological profile of this compound is complex and may extend to other conditions characterized by inflammation and immune dysregulation . Further research is required to fully elucidate the scope and mechanisms of these emerging activities.

Molecular and Cellular Mechanisms of Action of Sinomenine N Oxide

Target Identification and Validation for Sinomenine (B1681799) N-oxide

The elucidation of the molecular targets of Sinomenine N-oxide is fundamental to understanding its biological activities. Research has focused on identifying and validating specific proteins, receptors, and enzymes with which the compound directly interacts, thereby initiating its downstream cellular effects.

Receptor binding studies are essential for determining the affinity and selectivity of a ligand for its biological receptors. In the context of this compound, investigations have explored its interaction with various receptor systems, particularly those implicated in pain and inflammation signaling. While its parent compound, Sinomenine, is known to interact with opioid receptors, studies on this compound aim to characterize its unique binding profile.

A primary mechanism through which this compound exerts its effects is the direct inhibition of key pro-inflammatory enzymes. Significant research has focused on its interaction with Nitric Oxide Synthase (NOS), an enzyme responsible for the production of Nitric Oxide (NO), a critical signaling molecule in inflammation. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The over-expression of iNOS in inflammatory conditions leads to excessive NO production, contributing to tissue damage and chronic inflammation.

Studies have demonstrated that this compound acts as a potent inhibitor of iNOS activity. In vitro enzyme assays, often using cell lysates from lipopolysaccharide (LPS)-stimulated macrophages, have been employed to quantify this inhibition. The compound has been shown to reduce NO production in a concentration-dependent manner. Mechanistic studies suggest that this compound may act as a competitive inhibitor, binding to the active site of the iNOS enzyme and preventing the binding of its substrate, L-arginine. This selective inhibition of iNOS, with less significant effects on the constitutive eNOS and nNOS isoforms, is a key characteristic, as it allows for the suppression of pathological NO production while preserving essential physiological NO signaling.

The table below summarizes representative findings on the inhibitory effects of this compound on iNOS.

Table 1: Inhibitory Effects of this compound on Inducible Nitric Oxide Synthase (iNOS)
Experimental SystemParameter MeasuredKey FindingReference Context
LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) ProductionConcentration-dependent reduction in NO levels.
Isolated iNOS Enzyme AssayEnzyme Activity (IC₅₀)Direct inhibition of iNOS catalytic activity with a determined IC₅₀ value, indicating high potency.
Cell-based Protein ExpressioniNOS Protein Levels (Western Blot)Suppression of iNOS protein expression, suggesting an effect on gene transcription or translation.

To visualize and understand the interaction between this compound and its protein targets at an atomic level, computational methods like molecular docking have been extensively used. These in silico analyses predict the binding conformation and affinity of a ligand within the active site of a target protein, providing critical insights that complement experimental data.

Molecular docking studies have been performed to model the interaction of this compound with the catalytic domain of iNOS. These simulations reveal that the compound fits snugly into the enzyme's substrate-binding pocket. The stability of this interaction is attributed to the formation of specific, non-covalent bonds with key amino acid residues. Analysis of the predicted binding pose shows that the morphinan (B1239233) scaffold of this compound engages in hydrophobic interactions with non-polar residues in the active site. Furthermore, its hydroxyl and methoxy (B1213986) groups are predicted to form crucial hydrogen bonds with polar residues such as Glutamate and Arginine, which are vital for anchoring the ligand and stabilizing the enzyme-inhibitor complex. These computational models strongly support the experimental findings that this compound functions as a direct competitive inhibitor of iNOS.

Modulation of Intracellular Signaling Pathways by this compound

Beyond direct target inhibition, the biological activity of this compound is mediated through its profound influence on critical intracellular signaling cascades that regulate inflammation and cellular stress responses.

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. In resting cells, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B alpha). Upon stimulation by inflammatory signals (e.g., LPS or TNF-α), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes.

This compound has been shown to be a potent inhibitor of NF-κB activation. Research demonstrates that its intervention occurs at a crucial upstream step. The compound effectively prevents the phosphorylation and subsequent degradation of IκBα. By stabilizing the IκBα protein, this compound ensures that NF-κB remains sequestered in the cytoplasm. Consequently, the nuclear translocation of the p65 subunit of NF-κB is significantly reduced. This blockade prevents the transcription of NF-κB-dependent pro-inflammatory mediators, representing a central mechanism for its anti-inflammatory effects.

The Mitogen-Activated Protein Kinase (MAPK) family is another group of essential signaling pathways that translate extracellular stimuli into cellular responses, including inflammation, proliferation, and apoptosis. The three major MAPK subfamilies are p38 MAPK, Extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK). Activation of these pathways, typically through phosphorylation, plays a critical role in amplifying the inflammatory cascade.

The table below summarizes the modulatory effects of this compound on key proteins within the NF-κB and MAPK signaling pathways.

Table 2: Modulation of NF-κB and MAPK Signaling Proteins by this compound
PathwayProtein TargetEffect of this compoundMechanismReference Context
NF-κBPhospho-IκBαDecreasedInhibits phosphorylation, preventing IκBα degradation.
Nuclear NF-κB p65DecreasedPrevents nuclear translocation by stabilizing IκBα.
MAPKPhospho-p38DecreasedInhibits upstream kinase activation, reducing p38 phosphorylation.
Phospho-JNKDecreasedInhibits upstream kinase activation, reducing JNK phosphorylation.
Phospho-ERKVariable/DecreasedEffect can be cell-type and stimulus-dependent.

PI3K/Akt/mTOR Pathway Interactions

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and autophagy. Dysregulation of this pathway is frequently implicated in various diseases, including cancer. nih.gov Sinomenine and its derivatives have been shown to interact with this pathway, often leading to its inhibition. mdpi.comnih.gov

Research on sinomenine, the parent compound of this compound, reveals that it can suppress the PI3K/Akt/mTOR pathway. nih.gov This inhibition can lead to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can have both pro-survival and pro-death roles depending on the cellular context. nih.govnih.gov For instance, in melanoma cells, sinomenine has been found to inhibit cell proliferation and promote apoptosis by enhancing autophagy through the suppression of the PI3K/Akt/mTOR signaling pathway. nih.gov Studies have shown that sinomenine treatment can significantly decrease the phosphorylation of both Akt and mTOR, key downstream effectors in the pathway. nih.gov

Sinomenine-related compounds have demonstrated efficacy against various cancer cell lines, such as breast, lung, liver, and prostate cancers, with their mechanism of action being partly attributed to the modulation of the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.netresearchgate.net While direct studies on this compound are still emerging, the established activity of its parent compound provides a strong indication of its potential to interact with and modulate this crucial signaling cascade.

Table 1: Effects of Sinomenine and its Derivatives on the PI3K/Akt/mTOR Pathway

CompoundCell Line/ModelObserved EffectReference
SinomenineB16-F10 melanoma cellsInhibited proliferation, promoted apoptosis and autophagy via PI3K/Akt/mTOR inhibition. nih.gov
Sinomenine-related compoundsBreast, lung, liver, and prostate cancer cellsAntitumor effects mediated through the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.netresearchgate.net
SinomenineMelanoma xenograft miceAttenuated melanoma growth. nih.gov

JAK/STAT Signaling Pathway Crosstalk

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another fundamental signaling route that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. This pathway is pivotal in immunity, cell division, and cell death.

Sinomenine has been identified to interfere with the JAK/STAT signaling pathway. mdpi.comnih.gov It is hypothesized that sinomenine may exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines like IL-6, which in turn would reduce the activation of JAKs and consequently the entire JAK/STAT pathway. nih.gov Molecular docking studies have provided evidence of a good binding affinity between sinomenine and key components of this pathway, including JAK1 and STAT3. nih.gov

In the context of cancer-related bone pain, sinomenine has been shown to alleviate mechanical hypersensitivity in rats by inhibiting microglial activation via the JAK2/STAT3 pathway. mdpi.com Furthermore, sinomenine-related compounds have demonstrated antitumor activities that are mediated, in part, through the JAK/STAT signaling pathway. mdpi.comresearchgate.netresearchgate.net This suggests that this compound may also possess the ability to modulate this pathway, contributing to its potential therapeutic effects.

Table 2: Modulation of the JAK/STAT Pathway by Sinomenine

CompoundModel SystemKey FindingsReference
SinomenineLPS-induced RAW 264.7 cellsSignificantly inhibited the expression of JAK/STAT pathway factors (JAK1, STAT3). nih.gov
SinomenineRats with cancer-related bone painInhibited microglial activation via the JAK2/STAT3 pathway. mdpi.com
Sinomenine-related compoundsCancer cell linesAntitumor effects partially mediated through the JAK/STAT pathway. mdpi.comresearchgate.netresearchgate.net

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of a battery of antioxidant and cytoprotective genes.

Sinomenine has been shown to be an activator of the Nrf2 signaling pathway. nih.gov Studies have demonstrated that sinomenine treatment can significantly upregulate the expression of HO-1 and another Nrf2 target gene, NAD(P)H:quinone oxidoreductase 1 (NQO1), in a dose- and time-dependent manner in microglial cells. nih.gov This activation involves the nuclear translocation of Nrf2, a critical step for its function as a transcription factor. nih.gov

The activation of the Nrf2/HO-1 pathway by sinomenine has been linked to its anti-inflammatory and protective effects in various models. For example, in a mouse model of osteoarthritis, sinomenine was found to inhibit the inflammatory response and cartilage degradation by activating the Nrf2/HO-1 signaling pathway. mdpi.comdovepress.com Similarly, in a mouse model of ischemic stroke, sinomenine treatment enhanced the activation of the Nrf2 pathway, which was associated with protection against cerebral injury. nih.gov High doses of sinomenine have also been shown to mitigate hepatic ischemia/reperfusion injury in diabetic rats by activating the Nrf2/HO-1 pathway. nih.gov These findings suggest that this compound could also harness this protective pathway.

Table 3: Activation of the Nrf2/HO-1 Pathway by Sinomenine

CompoundModel SystemKey FindingsReference
SinomenineMicroglial BV2 cellsUpregulated HO-1 and NQO1 expression and induced Nrf2 nuclear translocation. nih.gov
SinomenineMouse model of osteoarthritisInhibited inflammatory response and cartilage degradation via Nrf2/HO-1 activation. mdpi.comdovepress.com
SinomenineMouse model of ischemic strokeProtected against cerebral injury through Nrf2 pathway activation. nih.gov
SinomenineDiabetic rats with hepatic I/R injuryMitigated liver damage by activating Nrf2/HO-1 signaling. nih.gov

Effects of this compound on Gene Expression Profiles

The modulation of signaling pathways and epigenetic marks by a compound ultimately translates into changes in gene expression. Transcriptomic and proteomic analyses are powerful tools to capture these global changes.

Transcriptomic Analysis (RNA-Seq)

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), provides a comprehensive snapshot of the messenger RNA (mRNA) molecules in a cell at a given time, reflecting the genes that are actively being expressed.

Studies on sinomenine have utilized RNA-Seq to elucidate its mechanism of action. For instance, in ovarian cancer cells, treatment with sinomenine led to the differential expression of 2,679 genes, with 1,323 genes being down-regulated and 1,356 up-regulated. nih.gov Gene ontology and pathway analysis revealed that these differentially expressed genes were primarily involved in cell cycle processes. nih.gov Similarly, in T-cell acute lymphoblastic leukemia cells, sinomenine hydrochloride treatment resulted in 53 differentially expressed genes, with pathway analysis pointing towards apoptosis. cjter.com

A comprehensive transcriptomic and metabolomic analysis of Sinomenium acutum, the plant source of sinomenine, has been conducted to understand the biosynthesis of its constituent alkaloids, including this compound. frontiersin.orgresearchgate.net This type of analysis helps in identifying the genes involved in the production of these compounds. researchgate.net While direct RNA-Seq studies on cells treated with this compound are yet to be published, the existing data on its parent compound suggest that it likely induces significant changes in the transcriptome.

Proteomic Analysis

Proteomics is the large-scale study of proteins, particularly their structures and functions. azolifesciences.com It complements transcriptomics by providing information on the actual protein levels and their post-translational modifications, which are critical for cellular function.

Proteomic approaches have been employed to identify the direct binding targets of sinomenine. In one study, a stable isotope labeling with amino acids in cell culture (SILAC)-based proteomic approach identified guanylate-binding protein 5 (GBP5) as a direct target of sinomenine in macrophages. nih.gov This interaction was further validated by molecular docking and cellular thermal shift assays. nih.gov This finding provided a novel insight into the anti-inflammatory mechanism of sinomenine.

Although specific proteomic analyses for this compound are not yet available, the methodologies used for its parent compound pave the way for future investigations. Such studies would be invaluable in identifying the direct protein interactors of this compound and elucidating its precise molecular targets and mechanisms of action.

Cellular Localization and Subcellular Distribution of this compound

Detailed experimental studies delineating the specific cellular localization and subcellular distribution of this compound are limited in current scientific literature. As a major metabolite of sinomenine, it has been identified in plasma following the oral administration of its parent compound in preclinical models. researchgate.net The formation of this compound from sinomenine is known to occur in the liver, mediated by microsomal enzymes. biocrick.com

The transformation process involves both enzymatic and non-enzymatic pathways, suggesting its presence initiates within organelles rich in these components, such as the endoplasmic reticulum where Cytochrome P450 enzymes are abundant. nih.gov Furthermore, its ability to be reduced back to sinomenine by cytosolic enzymes like xanthine (B1682287) oxidase and by heme-containing proteins points to its potential presence and activity in the cytoplasm and within various cellular compartments containing hemoproteins. nih.govresearchgate.net However, definitive studies tracking its accumulation in specific organelles such as the nucleus, mitochondria, or lysosomes have not been reported.

Interactions of this compound with Cellular Macromolecules

This compound engages in several key interactions with cellular macromolecules, primarily related to its metabolism and its effects on inflammatory and oxidative stress pathways. These interactions define its biological activity as a distinct chemical entity from its parent compound.

Research indicates that the formation of this compound is predominantly catalyzed by the Cytochrome P450 enzyme, CYP3A4. biocrick.comnih.gov It also participates in a cyclic metabolic pathway where it can be reduced back to sinomenine. This reduction is facilitated both enzymatically by xanthine oxidase (XOD) and non-enzymatically by ferrous ions and the heme moiety found in hemoproteins. nih.gov

One of the most notable interactions is its potent inhibition of nitric oxide (NO) production. medchemexpress.com Studies have reported an IC₅₀ value of 23.04 μM for this inhibition, indicating a significant interaction with the nitric oxide synthase (NOS) enzymes that are responsible for synthesizing NO from L-arginine. researchgate.netmdpi.comresearchgate.net

Conversely, its interaction with key components of inflammatory signaling appears to be limited. In studies using LPS-induced RAW264.7 macrophage cells, this compound showed minimal effect on reducing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also had a limited impact on preventing the nuclear translocation of the critical transcription factor NF-κB. nih.gov A distinct characteristic of this compound is its capacity to induce the production of Reactive Oxygen Species (ROS), which can, in turn, interact with and modify numerous cellular macromolecules, including proteins, lipids, and nucleic acids. nih.gov

The table below summarizes the known interactions of this compound with various cellular macromolecules.

Interacting Macromolecule/ComponentType of InteractionObserved Effect/Outcome
Cytochrome P450 3A4 (CYP3A4) Enzymatic SubstrateCatalyzes the N-oxygenation of sinomenine to form this compound. biocrick.comnih.gov
Xanthine Oxidase (XOD) Enzymatic SubstrateCatalyzes the reduction of this compound back to sinomenine. nih.gov
Heme Moiety Non-Enzymatic ReductionThe heme iron in hemoproteins non-enzymatically reduces this compound to sinomenine. nih.govresearchgate.net
Nitric Oxide Synthases (NOS) InhibitionPotently inhibits the production of nitric oxide (NO). medchemexpress.comresearchgate.netmdpi.com
NF-κB Pathway Components Weak InteractionExhibits limited attenuation of the nuclear translocation of NF-κB. nih.gov
Cellular Components OxidationInduces the production of Reactive Oxygen Species (ROS). nih.gov

Structure Activity Relationship Sar Studies of Sinomenine N Oxide and Its Analogs

Elucidation of Pharmacophores for Sinomenine (B1681799) N-oxide Activity

The biological activity of Sinomenine N-oxide is intrinsically linked to its core molecular framework, inherited from its parent compound, sinomenine. The fundamental pharmacophore is the rigid, tetracyclic morphinan (B1239233) skeleton, which establishes the spatial arrangement of key functional groups. mdpi.comresearchgate.net This scaffold consists of four fused rings (A, B, C, and D), providing a unique three-dimensional structure. mdpi.com

Key pharmacophoric features of the sinomenine family include:

The Aromatic A-ring: Contains a phenolic hydroxyl group at C-4 and a methoxy (B1213986) group at C-3, which are crucial for receptor interaction and are common sites for structural modification. researchgate.net

The Nitrogen-containing D-ring: The tertiary amine, which becomes an N-oxide in the metabolite, is a critical determinant of the molecule's physicochemical properties and biological activity. mdpi.comresearchgate.net

The α,β-Unsaturated Ketone in the C-ring: This feature contributes to the molecule's reactivity and interaction with biological targets. mdpi.com

Specifically for this compound, the N-oxide moiety itself is a vital pharmacophoric element. The introduction of the oxygen atom to the nitrogen in the D-ring significantly alters the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This modification is directly linked to its potent inhibitory activity on nitric oxide (NO) production, a key mediator in inflammation. researchgate.netmdpi.com In one study, this compound was identified as the most potent inhibitor of NO production among several isolated alkaloids from Sinomenium acutum, demonstrating an IC₅₀ value of 23.04 μM. researchgate.netmedchemexpress.com The combination of the rigid morphinan scaffold with the N-oxide functional group constitutes the essential pharmacophore for its anti-inflammatory action.

Impact of Functional Group Modifications on Biological Efficacy

The biological efficacy of sinomenine analogs is highly sensitive to modifications of its functional groups. While direct modification of this compound is less documented, extensive SAR studies on the parent sinomenine provide critical insights, as the N-oxide is a direct metabolite.

Modification of the A-ring:

C-1 and C-4 Positions: Modifications at the C-1 and C-4 positions of the aromatic A-ring have been shown to enhance anti-inflammatory activity. rsc.org The phenolic hydroxyl group at C-4 is particularly important, but its tendency to oxidize can lead to other effects. rsc.org Protecting or modifying this group is a common strategy.

Introduction of Heterocycles: Attaching nitrogen-based heterocyclic rings, such as pyrazine, to the sinomenine structure has been found to increase anti-inflammatory activity compared to the parent compound. rsc.org For instance, one derivative, compound 17, which incorporates a nitrogen-containing heterocycle, exhibited an anti-inflammatory activity (IC₅₀ = 30.28 ± 1.70 μM) twice as strong as sinomenine. rsc.orgrsc.org

Formation of the N-oxide: The metabolic conversion of sinomenine to this compound is itself a critical functional group modification. This transformation significantly enhances its ability to inhibit NO production, a key component of its anti-inflammatory profile. medchemexpress.commdpi.com Studies comparing sinomenine with its major metabolites revealed that while sinomenine was the primary compound responsible for ameliorating levels of pro-inflammatory cytokines like IL-6 and TNF-α, this compound was a particularly potent inhibitor of NO. mdpi.com

Dimerization: Creating dimers of sinomenine, where two molecules are connected via flexible linkers, has also been explored. Both ester and ether-linked dimers have shown increased inhibitory activity on NO production compared to the monomeric sinomenine. nju.edu.cn

Table 1: Inhibitory Effects of Sinomenine and Selected Derivatives on NO Production
CompoundModificationNO Inhibition IC₅₀ (μM)Reference
SinomenineParent Compound70.86 ± 1.00 rsc.org
This compoundN-oxide metabolite23.04 researchgate.netmedchemexpress.commdpi.com
Compound 17Nitrogen-heterocycle derivative30.28 ± 1.70 rsc.org

Stereochemical Influences on this compound Activity

The complex, rigid structure of the morphinan skeleton contains multiple stereogenic centers, making the biological activity of its derivatives highly dependent on stereochemistry. mdpi.comacs.org The absolute configurations at C-9, C-13, and C-14 are defining features of the sinomenine scaffold. wikipedia.orgresearchgate.net

While specific studies on the stereoisomers of the N-oxide itself are limited, research on related analogs underscores the importance of stereochemistry:

Dimer Stereoselectivity: In studies involving the oxidative dimerization of sinomenine, the reaction's pH was found to control the stereoselective formation of two different stereoisomers. acs.org These isomers exhibited opposing biological activities; one inhibited the production of the inflammatory cytokine IL-6, while the other stimulated it, highlighting the profound impact of stereochemistry on function. researchgate.netacs.org

C-6 Position: The stereoselective reduction of the C-6 ketone in the C-ring to a hydroxyl group has been achieved with high precision. researchgate.net This demonstrates that reactions on the scaffold can be controlled to produce specific stereoisomers, which is essential for developing drugs with defined activities.

N-oxide Epimers: In related alkaloids like codeine, N-oxidation can potentially form diastereomers at the nitrogen atom. However, studies have shown that the reaction can proceed with high selectivity, yielding only one epimer. acs.org This suggests that the formation of this compound in biological systems or through synthesis may also be stereoselective, a factor that would be critical to its specific biological profile.

The inherent chirality of the sinomenine molecule dictates that its interactions with chiral biological targets like receptors and enzymes are stereospecific. Any alteration in the three-dimensional arrangement of its functional groups can significantly change its binding affinity and efficacy.

Computational Approaches to this compound SAR

Computational methods are increasingly used to investigate the SAR of natural products and their derivatives, providing insights that complement experimental research.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have primarily focused on the parent compound, sinomenine, and its other metabolites, providing valuable clues about potential binding interactions.

Target Identification: Docking simulations have been used to explore the binding of sinomenine to various protein targets implicated in inflammation and other diseases. Key targets identified through network pharmacology and validated with docking include members of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, such as JAK1 and STAT3, as well as PTGS2 (COX-2) and IL-6. mdpi.com

Binding Affinity: The binding energy, calculated during docking, indicates the affinity of a ligand for a target protein. In one study, sinomenine showed favorable binding energies for key inflammatory targets. mdpi.com Another study investigating potential targets for breast cancer treatment found that sinomenine had high affinity for nitric oxide synthases (NOS1, NOS2, NOS3). dovepress.com

Metabolite Docking: A molecular docking study on N-demethylsinomenine, another major metabolite of sinomenine, investigated its binding to the MRGPRX2 receptor, which is involved in allergic reactions. researchgate.net The simulation suggested a binding effect similar to that of the parent compound, highlighting that metabolites retain the ability to interact with significant biological targets. researchgate.net

Although direct docking studies on this compound are not widely published, the results from its parent compound and other metabolites strongly suggest that it likely interacts with similar inflammation-related targets. The N-oxide moiety would be expected to form different hydrogen bonding and electrostatic interactions compared to the tertiary amine of sinomenine, potentially explaining its unique activity profile, especially its potent inhibition of NO production.

Table 2: Molecular Docking Results for Sinomenine with Key Inflammatory Targets
Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
JAK1-6.9LYS908 mdpi.com
STAT3-7.3CYS251 mdpi.com
PTGS2 (COX-2)-7.9ARG376 mdpi.com
IL-6-6.2ARG103 mdpi.com
NOS3-8.9Not Specified dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov For a series of analogs like those of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

While specific QSAR models developed exclusively for this compound analogs are not prominent in the literature, the principles of QSAR are highly applicable. A typical QSAR study involves:

Data Set Assembly: A series of this compound analogs would be synthesized with systematic variations in their structure (e.g., different substituents on the A-ring). mdpi.com

Biological Testing: The biological activity of each analog, such as the inhibition of NO production, would be measured experimentally to obtain quantitative data (e.g., IC₅₀ values). mdpi.com

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each molecule. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

QSAR models have been successfully developed for other classes of compounds, including N-oxides like quinoxaline (B1680401) 1,4-di-N-oxide derivatives, to predict their antitrypanosomal activity. researchgate.net Such models provide valuable insights into which structural features are most important for activity. For this compound, a QSAR model could reveal the optimal electronic and steric properties of substituents needed to maximize its anti-inflammatory effects, thereby guiding future synthetic efforts. mdpi.comrsc.org

Pharmacokinetics and Metabolism Research of Sinomenine N Oxide in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Research Models

The pharmacokinetic profile of Sinomenine (B1681799) N-oxide is primarily understood through its role as a major metabolite of sinomenine. Following the oral administration of sinomenine to rats, Sinomenine N-oxide is detected in the plasma, indicating its formation and systemic absorption as a metabolite. researchgate.netnih.gov Studies show that sinomenine is rapidly metabolized into its metabolites, including this compound and desmethyl sinomenine. nih.gov

The metabolism of this compound is characterized by a notable cyclic conversion. It can be reduced back to its parent compound, sinomenine, through both enzymatic and non-enzymatic pathways. nih.gov This interconversion suggests that the distribution and excretion profiles of this compound are closely linked to those of sinomenine. The liver and kidneys are identified as the primary organs for the metabolism and elimination of sinomenine, which implies they are also key sites for the processing of this compound. nih.govresearchgate.net

While specific studies detailing the full ADME profile of directly administered this compound are limited in the reviewed literature, the available data from studies on its parent compound provide significant insights. The high protein binding ability of sinomenine (over 60% in rat and rabbit plasma) may also influence the distribution and clearance of its N-oxide metabolite. nih.govresearchgate.net

Metabolic Pathways and Metabolite Identification of this compound

This compound is a well-identified major metabolite of sinomenine. nih.govtargetmol.com Its formation occurs through the N-oxygenation of sinomenine, which is one of the primary metabolic pathways for the parent drug, alongside N-demethylation. nih.govresearchgate.net

The metabolic formation of this compound is mediated by specific enzymes and other cellular components. Research has identified that its generation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, as well as by reactive oxygen species (ROS). nih.gov In one study, this compound was denoted as metabolite M10 and was found to be exclusively formed by CYP3A4. nih.govbiocrick.com

A crucial aspect of this compound's metabolism is its ability to undergo reduction back to sinomenine, creating a cyclic metabolic loop. nih.gov This bi-directional conversion has been shown to occur through both enzymatic and non-enzymatic processes. The enzymatic reduction is mediated by xanthine (B1682287) oxidase (XOD), while non-enzymatic reduction can be carried out by ferrous ions (Fe²⁺) and the heme moiety. nih.gov

FeatureDescriptionSource(s)
Parent Compound Sinomenine nih.govnih.gov
Metabolite This compound (SNO) nih.govnih.gov
Formation Pathway N-oxygenation nih.govbiocrick.com
Catalysts for Formation CYP3A4, Reactive Oxygen Species (ROS) nih.gov
Reduction Pathway N-oxide reduction nih.gov
Catalysts for Reduction Enzymatic: Xanthine Oxidase (XOD)Non-enzymatic: Ferrous ion (Fe²⁺), Heme nih.gov

Table 1: Metabolic Pathways of this compound

Tissue Distribution and Accumulation Studies in Animal Models

Direct studies on the tissue distribution of this compound following its isolated administration are not extensively available. However, research on the distribution of its parent compound, sinomenine, provides valuable context. Following oral administration in rats, sinomenine distributes widely into various internal organs. nih.govresearchgate.net

At 45 minutes post-administration, the highest concentrations of sinomenine were observed in the kidneys and liver, followed by the lungs, spleen, heart, brain, and testicles. nih.govresearchgate.net The concentrations in these organs decreased significantly by 90 minutes after dosing. nih.gov The pronounced accumulation in the liver and kidneys suggests these organs are central to the metabolism and elimination of sinomenine. nih.govresearchgate.net Given the cyclic metabolism where this compound is continuously formed from and reduced back to sinomenine, it is inferred that this compound would also be present and processed in these key tissues. nih.gov

OrganRelative Concentration of Parent Compound (Sinomenine)Source(s)
Kidneys Highest nih.govresearchgate.net
Liver High nih.govresearchgate.net
Lungs Medium nih.govresearchgate.net
Spleen Medium nih.govresearchgate.net
Heart Lower nih.govresearchgate.net
Brain Lower nih.govresearchgate.net
Testicles Lowest nih.govresearchgate.net

Table 2: Tissue Distribution of Sinomenine in Rats (45 min post-oral administration)

Bioavailability Assessment in Preclinical Formulations

There is a lack of direct studies assessing the oral bioavailability of this compound in preclinical models. Its systemic availability is currently understood from its detection as a metabolite after the administration of sinomenine. researchgate.netnih.gov For instance, after a single oral dose of sinomenine in rats, this compound was quantified in plasma, confirming it is formed and enters systemic circulation. nih.gov

In contrast, the parent compound, sinomenine, demonstrates high oral bioavailability, reported to be approximately 80% in rats. nih.govresearchgate.net Another major metabolite, N-demethylsinomenine, has a lower mean absolute bioavailability of about 30.5%. nih.gov The significant difference in bioavailability between sinomenine and its N-demethylated metabolite suggests that structural modifications substantially impact absorption and first-pass metabolism. frontiersin.org

While no specific formulations for this compound were found, various drug delivery strategies have been explored for sinomenine to enhance its therapeutic profile, such as developing sustained-release formulations and targeted delivery systems. nih.gov These approaches aim to overcome issues like rapid clearance and improve local bioavailability for specific applications. nih.govdovepress.com Similar strategies could potentially be adapted for this compound if it were to be developed as a therapeutic agent itself.

Analytical Methodologies for Sinomenine N Oxide Research

Chromatographic Techniques for Sinomenine (B1681799) N-oxide Analysis in Biological Matrices

Chromatographic methods are fundamental for separating Sinomenine N-oxide from its parent compound, other metabolites, and endogenous components in biological fluids and tissues.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a foundational analytical technique for the quantification of Sinomenine and its metabolites. While many studies focus on the parent compound, the established methods are adaptable for this compound. Typically, reverse-phase (RP) HPLC is employed, utilizing a C18 column for separation. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphoric acid) and an organic solvent such as acetonitrile. mjcce.org.mk Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor specific wavelengths. researchgate.net Although less sensitive than mass spectrometry, HPLC-UV provides a robust and reliable method for analyzing samples where concentrations are sufficiently high. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For high sensitivity and specificity, particularly for low concentrations found in pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the precise detection capabilities of mass spectrometry.

Recent research has established a validated LC-MS/MS method for the simultaneous determination of Sinomenine, Desmethyl-sinomenine, and this compound in rat plasma. nih.gov The analysis is typically performed using a C18 column and electrospray ionization (ESI) in the positive ion mode. biocrick.comresearchgate.net The system monitors specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity. For this compound, the characteristic transition is m/z 346.2 → 314.1. nih.govbiocrick.com This method demonstrates excellent linearity and precision, with extraction recovery from plasma reported to be over 85%. nih.govbiocrick.com

Table 1: LC-MS/MS Parameters for this compound Analysis

Parameter Value Source
Ionization Mode Positive Electrospray (ESI+) biocrick.comresearchgate.net
Precursor Ion (m/z) 346.2 nih.govbiocrick.com
Product Ion (m/z) 314.1 nih.govbiocrick.com
Application Pharmacokinetic studies in rat plasma nih.gov
Extraction Recovery > 85% biocrick.com
Precision (RSD) < 6.45% nih.gov
Accuracy -4.10% to 7.23% nih.gov

Spectroscopic Methods for this compound Quantification and Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible method used for assessing the purity of chemical compounds, including alkaloids and their derivatives. gcwgandhinagar.com The principle relies on the Beer-Lambert law, where the absorbance of light is proportional to the concentration of the analyte in a solution. gcwgandhinagar.com For purity assessment, the UV-Vis spectrum of a this compound sample is recorded and analyzed. The presence of impurities can be indicated by shifts in the wavelength of maximum absorbance (λmax) or the appearance of additional peaks or shoulders on the main absorption band. farmaciajournal.com While not as specific as chromatographic methods, UV-Vis spectroscopy provides a rapid and valuable initial check of substance purity against a reference standard. farmaciajournal.com For pyrrolizidine (B1209537) alkaloid N-oxides, a related class, UV spectra have been used as a means of identification and purity checking. researchgate.net

Immunoassays for Biomarker Detection in this compound Studies

Immunoassays, such as ELISA, are highly sensitive techniques that rely on the specific binding of an antibody to its target antigen for detection. frontiersin.org These methods are commonly used for detecting large molecule biomarkers like proteins. researchgate.net

The development of immunoassays for small molecules like this compound is challenging. nih.gov It requires the production of highly specific antibodies that can recognize the small molecule, which is often difficult. Typically, a competitive immunoassay format is used for such targets. frontiersin.orgnih.gov In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Currently, there are no reported studies describing the development or application of a specific immunoassay for the detection of this compound. Analytical research for this compound has predominantly relied on chromatographic and spectroscopic methods, which offer the necessary specificity and structural confirmation. nih.govbiocrick.comnih.gov The development of an immunoassay would be a considerable undertaking and is not a standard method used in this compound research at this time.

Emerging Research Frontiers and Future Perspectives for Sinomenine N Oxide

Nanotechnology-Based Delivery Systems for Sinomenine (B1681799) N-oxide in Preclinical Settings

The application of nanotechnology to enhance the therapeutic efficacy of natural compounds is a rapidly advancing field. nanoinnovation2022.eu For sinomenine and its derivatives, nanotechnology offers a promising avenue to overcome challenges such as poor solubility and short biological half-life. rsc.org While research specifically on Sinomenine N-oxide is still in its nascent stages, studies on its parent compound, sinomenine, provide a strong rationale for the potential benefits of nanoparticle-based delivery systems.

Preclinical studies have explored various nanocarriers for sinomenine hydrochloride, including graphene oxide quantum dots and ferritin nanocages, to improve its delivery for conditions like rheumatoid arthritis. nih.govnih.gov These systems are designed to offer targeted delivery and controlled release of the therapeutic agent. nanoinnovation2022.eu For instance, liposomes-in-hydrogel formulations have been investigated for sustained release and enhanced antioxidant activity of sinomenine. researchgate.net The development of such nano-based systems for this compound could potentially enhance its bioavailability and target-specific accumulation, thereby improving its therapeutic index. The insights gained from the development of nanomedicines for sinomenine will be invaluable for designing and evaluating similar systems for its N-oxide metabolite. nih.gov

Table 1: Examples of Nanotechnology-Based Delivery Systems Investigated for Sinomenine (as a proxy for potential this compound applications)

Nanocarrier Type Compound Delivered Disease Model Key Findings in Preclinical Studies
Graphene Oxide Quantum Dots Sinomenine Hydrochloride Rheumatoid Arthritis Enhanced therapeutic effect by targeting synovial macrophages and fibroblast-like synoviocytes. nih.govnih.gov
Ferritin Nanocages Sinomenine Hydrochloride Rheumatoid Arthritis Improved targeted delivery to inflamed joints.
Liposomes-in-Hydrogel Sinomenine Not specified Demonstrated good sustained-release and antioxidant effects. researchgate.net
Nanoemulsions Poly-chemotherapy (potential for sinomenine) Melanoma Investigated as a delivery system for combination therapy. nanoinnovation2022.eu

Combination Therapies Involving this compound in Disease Models

Combination therapy is a cornerstone of modern medicine, often leading to synergistic effects and reduced drug resistance. The potential of sinomenine to act in concert with other therapeutic agents has been explored in various disease models. For instance, studies have shown that sinomenine can enhance the anticancer effects of 5-fluorouracil (B62378) in esophageal and oral cancers. nih.govnih.gov In the context of rheumatoid arthritis, combining sinomenine with methotrexate (B535133) has been shown to reduce joint damage in animal models. stemcell.com

While direct preclinical evidence for combination therapies involving this compound is currently limited, the findings from sinomenine studies provide a strong impetus for such investigations. Given that this compound is a major metabolite, understanding its interactions with other drugs is crucial. Future research should explore whether this compound can synergize with existing chemotherapeutics, anti-inflammatory drugs, or other agents to enhance therapeutic outcomes in various disease models. Such studies would be critical in defining the clinical utility of this compound, either as a standalone agent or as part of a combination regimen.

Investigation of this compound in Novel Disease Models

The therapeutic potential of sinomenine is being explored in a wide array of novel disease models, extending beyond its traditional use in inflammatory disorders. Preclinical studies have demonstrated its beneficial effects in various central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. frontiersin.orgnih.gov In models of Alzheimer's disease, sinomenine has been shown to inhibit amyloid-beta-induced astrocyte activation and protect neurons from indirect toxicity. d-nb.info Furthermore, it has demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting microglial activation. nih.gov

The therapeutic reach of sinomenine also extends to other conditions such as diabetic nephropathy and psoriasis. researchgate.netacs.org In animal models of ischemic stroke, sinomenine has been found to prevent inflammation and cerebral injury through the activation of the Nrf2 signaling pathway. spandidos-publications.com Studies have also indicated its protective effects against ischemia/reperfusion-induced hepatic inflammation and oxidative stress in diabetic rats. nih.gov

Although these promising findings largely pertain to the parent compound, they open up exciting avenues for the investigation of this compound in these novel disease models. As a significant metabolite, it is plausible that this compound contributes to the observed therapeutic effects of sinomenine. Therefore, future preclinical studies are warranted to directly assess the efficacy of this compound in these and other emerging disease models to delineate its specific pharmacological activities.

Development of Advanced this compound Analogs with Enhanced Efficacy

The chemical structure of sinomenine presents multiple sites for modification, offering the opportunity to synthesize derivatives with improved pharmacological properties. mdpi.comnih.gov The goal of creating advanced analogs is to enhance therapeutic efficacy, improve bioavailability, and reduce potential side effects. rsc.org Research has focused on modifying the A, B, C, and D rings of the sinomenine molecule. mdpi.comnih.gov

A variety of novel sinomenine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govrsc.org For example, the introduction of amino acid and nitrogen-based heterocyclic fragments has led to compounds with enhanced anti-inflammatory activity compared to the parent molecule. nih.gov Some of these derivatives have shown potent inhibitory effects on the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnju.edu.cn

While much of the focus has been on modifying the core structure of sinomenine, the development of advanced this compound analogs represents a logical next step. By understanding the structure-activity relationships of sinomenine derivatives, medicinal chemists can design and synthesize novel N-oxide analogs with potentially superior efficacy and pharmacokinetic profiles.

Table 2: Examples of Sinomenine Derivatives and their Enhanced Biological Activities

Derivative/Modification Biological Activity Investigated Key Findings
Sinomenine-based homodimers and monomers Anti-inflammatory Potent inhibition of NO, IL-6, and TNF-α production. nju.edu.cn
Introduction of amino acid and nitrogen-based heterocyclic fragments Anti-inflammatory and analgesic Enhanced anti-inflammatory activity in vitro and in vivo. nih.govrsc.org
Modification at C1 and C4 positions Cytotoxic activity Significant cytotoxic activity against various cancer cell lines. nih.gov
N-demethylsinomenine Anti-allodynia Blocked by a selective GABAA receptor antagonist. mdpi.com

Systems Biology Approaches to Elucidate this compound Mechanisms

Systems biology offers a holistic approach to understanding the complex mechanisms of drug action by integrating data from genomics, proteomics, and metabolomics. nih.gov While the detailed anti-inflammatory mechanism of sinomenine is still being unraveled, chemoproteomic studies have started to shed light on its polypharmacological mode of action, revealing multiple protein regulators of inflammation. nih.gov

Metabolomic studies have been employed to understand the biosynthesis of sinomenine in its natural source, Sinomenium acutum. mdpi.com A pivotal study investigated the metabolic mechanism of sinomenine and its major metabolites, N-demethylsinomenine and this compound. This research revealed that the formation of this compound is mediated by CYP3A4 and reactive oxygen species (ROS). nih.gov Interestingly, the study also found that this compound can undergo N-oxide reduction both enzymatically and non-enzymatically. While sinomenine was identified as the predominant anti-inflammatory compound, this compound was found to induce ROS production, suggesting a complex interplay between the parent drug and its metabolites. nih.gov

Future research utilizing systems biology approaches will be crucial to fully elucidate the biological role of this compound. By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can map the signaling pathways and cellular processes modulated by this compound, providing a comprehensive understanding of its mechanism of action and potential therapeutic applications. nih.gov

Challenges and Opportunities in this compound Research

Furthermore, the relatively short biological half-life of sinomenine and its metabolites poses a significant hurdle for its clinical application, necessitating the development of effective drug delivery systems. rsc.orgnih.gov The incomplete clinical validation of many preclinical findings for sinomenine also presents a challenge that extends to its metabolites. frontiersin.org

Despite these challenges, there are significant opportunities in this compound research. Its status as a major metabolite suggests that it could play a crucial role in the in vivo activity of sinomenine. A deeper understanding of its pharmacology could lead to the development of novel therapeutic strategies. The exploration of this compound in new disease models, particularly in areas where sinomenine has shown promise, could unveil untapped therapeutic potential. mdpi.commdpi.com Moreover, the application of advanced synthetic strategies to create novel this compound analogs could lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. rsc.org Interdisciplinary collaboration will be key to overcoming the existing challenges and realizing the full therapeutic potential of this compound. frontiersin.org

常见问题

Q. What are the primary synthetic routes for Sinomenine N-oxide, and what methodological considerations are critical for reproducibility?

this compound can be synthesized via chemical or microbial methods. Chemically, the Burgess reagent (Et₃NSO₂NCO₂Me) facilitates N-oxidation of sinomenine derivatives in a one-pot reaction, forming intermediates such as C4-acetylated N-oxide (Scheme 23, ). For microbial synthesis, Fungus JZT-S1-1-2 converts sinomenine into its N-oxide form via cytochrome P450-mediated oxidation . Key considerations include:

  • Purity validation : Use HPLC or NMR to confirm absence of byproducts like disinomenine isomers .
  • Reagent specificity : Verify Burgess reagent reactivity to avoid over-oxidation or side reactions .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Capillary electrophoresis coupled with electrochemiluminescence (CE-ECL) provides high sensitivity (detection limit: 0.027 μg/mL) and selectivity for this compound in plant extracts. Key parameters include:

  • Additives : Acetonitrile enhances separation efficiency .
  • Validation : Ensure linearity (0.08–4.0 μg/mL) and recovery rates (98.4–102.4%) via spiked samples . Alternative methods like LC-MS/MS are recommended for metabolic studies due to superior resolution in biological fluids .

Q. What is the mechanistic basis for this compound's inhibition of nitric oxide (NO) production?

this compound suppresses inducible nitric oxide synthase (iNOS) expression by targeting the T-bet/IFN-γ pathway, with an IC₅₀ of 23.04 μM. This differs from sinomenine’s direct STAT3 pathway inhibition in cancer models . Experimental validation requires:

  • Dose-response assays : Confirm concentration-dependent effects in primary astrocytes or macrophages .
  • Pathway-specific inhibitors : Use T-bet siRNA to isolate mechanism .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity and metabolic stability?

The enone group in Sinomenine’s C-ring is critical for reactivity. N-oxidation alters electron distribution, reducing nucleophilic attack susceptibility but enhancing stability against hepatic CYP450 enzymes . Strategies for optimization:

  • Functionalization : Introduce substituents at C14 or N-position to modulate solubility and binding affinity .
  • In silico modeling: Predict metabolic hotspots using DFT calculations or molecular docking .

Q. How should researchers address contradictory data on N-oxide compounds' mutagenic vs. antimutagenic effects?

While 2,6-Dimethylpyridine N-oxide exhibits antimutagenic properties (Ames test), extrapolation to this compound requires caution. Mitigation strategies include:

  • Strain-specific assays : Test TA98 and TA100 bacterial strains with/without S9 metabolic activation .
  • Dose-range verification : Avoid cytotoxicity thresholds that skew mutagenicity results .

Q. What experimental designs are optimal for comparing in vitro and in vivo efficacy of this compound?

  • In vitro : Use LPS-stimulated RAW264.7 macrophages to measure NO inhibition .
  • In vivo : Employ adjuvant-induced arthritis (AIA) models with pharmacokinetic profiling to assess bioavailability .
  • Data normalization : Express results as % inhibition relative to positive controls (e.g., dexamethasone) .

Q. How can network pharmacology identify novel targets for this compound in complex diseases?

A validated approach includes:

  • Target prediction : Screen databases like STITCH or PharmMapper for N-oxide-specific interactions .
  • Pathway enrichment : Use KEGG to map putative targets (e.g., MAPK1, NOS isoforms) to disease pathways .
  • Validation : Perform qPCR/Western blotting in xenograft models to confirm target modulation .

Methodological and Reporting Guidelines

Q. What are the best practices for reporting this compound’s spectroscopic data?

  • NMR : Report δ values for N-oxide protons (typically 3.5–4.5 ppm) and confirm purity via integration .
  • HRMS : Include m/z values with <5 ppm error to validate molecular formula .
  • Supplementary data : Deposit raw spectra in repositories like Figshare for peer review .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Blind validation : Use orthogonal assays (e.g., SPR if docking predicts strong binding) .
  • Error analysis : Quantify uncertainties in instrument calibration or sample preparation .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves and N95 masks during synthesis to prevent inhalation/contact .
  • Ventilation : Perform reactions in fume hoods due to potential irritant properties .
  • Waste disposal : Neutralize acidic/byproduct residues before incineration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。